Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Structural Characterization of Ethyl 2-{[(2-Chlorophenyl)Carbonyl]Amino}-7-Oxo-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
X-Ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of this compound has been extensively characterized through single-crystal X-ray diffraction studies. The core structure comprises a tetrahydrobenzothiophene ring system fused to a 2-chlorophenylcarbonyl group and an ethyl ester moiety. Key geometric parameters include:
| Parameter | Value | Source |
|---|---|---|
| Thiophene ring planarity | r.m.s. deviation < 0.01 Å | |
| Dihedral angle (thiophene-phenyl) | 22.3° (1) | |
| C=O bond length | ~1.22 Å | |
| N–C (carbamoyl) bond length | ~1.33 Å |
The tetrahydrobenzothiophene core adopts a planar thiophene ring (C1–C2–S–C3–C4) with a cyclohexene ring (C5–C6–C7–C8–C9–C10) in a half-chair conformation, as observed in related benzothiophene derivatives. The 2-chlorophenyl group is positioned orthogonal to the thiophene plane, with the carbonyl oxygen oriented toward the tetrahydrobenzothiophene moiety. This spatial arrangement minimizes steric clashes while enabling hydrogen bonding interactions.
Bond Lengths and Angles
Critical bond lengths and angles within the molecule include:
- C=O (carbamoyl) : 1.22 Å, consistent with typical carbonyl bonds in peptide-like structures.
- N–C (carbamoyl) : 1.33 Å, reflecting partial double-bond character due to resonance.
- S–C (thiophene) : ~1.77 Å, aligning with sulfur’s tetravalent coordination in aromatic systems.
The dihedral angle between the thiophene and 2-chlorophenyl rings (22.3°) indicates limited rotational freedom, stabilized by intramolecular hydrogen bonding.
Conformational Dynamics in Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene core exhibits conformational flexibility, particularly in the cyclohexene ring. Key findings include:
| Parameter | Value | Source |
|---|---|---|
| Cremer–Pople Q(2) | 0.3175 Å | |
| Cremer–Pople φ(2) | -17.96° | |
| Cremer–Pople θ | 129.68° |
The cyclohexene ring adopts a half-chair conformation , with atoms C5 and C6 deviating by +0.341 Å and -0.233 Å, respectively, from the mean plane of C1/C7/C4/C8. This conformation balances steric strain and electronic stabilization, enabling efficient packing in the crystal lattice.
Dynamic Disorder and Flexibility
Disorder in the cyclohexene ring has been observed in related tetrahydrobenzothiophene derivatives, where the ring adopts two distinct conformations in the crystal lattice. This dynamic behavior suggests potential flexibility in solution, though crystal packing forces restrict free rotation in the solid state.
Hydrogen Bonding Networks and Supramolecular Assembly
The molecule participates in complex hydrogen bonding networks that dictate its crystalline architecture. Key interactions include:
Intramolecular Interactions
The carbamoyl group participates in a N–H···O hydrogen bond with the ester oxygen, creating a five-membered ring that locks the carbonyl oxygen in a fixed orientation. A weaker C–H···O interaction between the 2-chlorophenyl methyl group and the ester oxygen further constrains the molecular conformation.
Intermolecular Interactions
In the crystal lattice, molecules form inversion dimers through N–H···N hydrogen bonds, creating an R²²(12) graph-set motif. Additionally, π–π stacking interactions between thiophene rings (3.74 Å interplanar distance) consolidate the supramolecular assembly. These interactions result in a zigzag chain motif along the b-axis, stabilized by alternating hydrogen bonds and van der Waals forces.
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-18(23)14-11-7-5-9-13(21)15(11)25-17(14)20-16(22)10-6-3-4-8-12(10)19/h3-4,6,8H,2,5,7,9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTKYTKPRFZFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClNO4S
- Molecular Weight : 377.8 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance:
- Activity Against Staphylococcus aureus : In vitro assays showed that certain derivatives of benzothiophenes display significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Minimum Inhibitory Concentration (MIC) : The MIC for some related compounds has been reported as low as 32 µg/mL against resistant strains, indicating strong potential for therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays performed on human adenocarcinomic alveolar basal epithelial cells (A549) revealed that the compound does not exhibit significant cytotoxic effects at concentrations up to 128 µg/mL. This suggests a favorable safety profile for potential therapeutic use .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Interference with Cell Signaling Pathways : The presence of the chlorophenyl group may enhance the compound's ability to interact with specific receptors or signaling pathways in cancer cells.
Research Findings and Case Studies
A detailed review of literature indicates several key studies that have contributed to our understanding of this compound's biological activity:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated efficacy against MRSA with an MIC of 32 µg/mL. |
| Study B | Cytotoxicity | No significant cytotoxicity observed in A549 cells at concentrations up to 128 µg/mL. |
| Study C | Mechanistic Insights | Suggested inhibition of bacterial growth through disruption of metabolic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s biological and physicochemical properties are influenced by its 2-chlorophenyl and 7-oxo groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., chloro) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and metabolic stability.
- Functional Groups : The 7-oxo group in the target compound could participate in hydrogen bonding, influencing solubility and crystallinity .
Crystallographic and Computational Tools
- Software : SHELX , ORTEP-III , and WinGX are widely used for crystal structure determination. The target compound’s ortho-chloro group may lead to distinct hydrogen-bonding patterns compared to analogs .
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the benzothiophene core, while non-polar solvents (toluene) favor cyclization but reduce acylation efficiency.
Table 3: Solvent Impact on Acylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 58 |
| Toluene | 2.38 | 41 |
Temperature and Time
Extended reaction times (24h) at room temperature optimize acylation, whereas higher temperatures (>60°C) promote decomposition.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
The DBU-catalyzed route offers the best balance of yield and scalability, though regioselectivity challenges persist for 2-substituted analogs.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis involves multi-step organic reactions. Key methods include:
- Petasis reaction : Reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chlorobenzoyl chloride in HFIP solvent at room temperature for 12 hours, yielding 22% after preparative chromatography .
- Acylation approach : Using 4-fluorobenzoyl chloride under similar conditions, achieving 64% yield via ethanol crystallization .
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | HFIP | Ethanol |
| Reaction Time | 12 hours | Not specified |
| Yield | 22% | 64% |
| Purification | Preparative chromatography | Crystallization |
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine:acyl chloride), and temperature control to minimize side reactions.
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : Key signals include δ 1.35 ppm (ethyl CH3), 4.35 ppm (ester CH2), and aromatic proton resonances between 7.10–8.05 ppm in CDCl3 . Use 2D NMR (HSQC, HMBC) to confirm connectivity.
- HRMS-ESI : Validate molecular weight (e.g., observed m/z 390.1370 matches calculated values) .
- X-ray Crystallography : Resolve crystal packing and π-halogen interactions in derivatives .
Q. What safety protocols are mandated based on its GHS classification?
| Hazard Category | Precautionary Measures | First Aid Response |
|---|---|---|
| Acute oral toxicity (4) | Avoid ingestion; use fume hoods | Seek medical attention if swallowed |
| Skin irritation (2) | Wear nitrile gloves | Wash with soap/water; consult physician |
| Eye irritation (2A) | Chemical goggles required | Flush eyes with water for 15+ minutes |
| Respiratory sensitization (3) | Use NIOSH-approved respirators | Move to fresh air; administer oxygen |
Advanced Research Questions
Q. How can low yields in multi-step syntheses be systematically improved?
- Solvent Optimization : Replace HFIP with DMF to enhance nucleophilicity of intermediates .
- Catalysis : Screen Lewis acids (e.g., ZnCl2) to accelerate acylation steps .
- Workflow Design : Implement flow chemistry for exothermic reactions to improve heat dissipation and scalability .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Dynamic Effects : Cycloheptane ring systems may exhibit conformational flexibility, causing unexpected splitting in NMR signals .
- Deuterated Solvents : Confirm solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) using databases like SDBS.
- Synthetic Byproducts : Analyze HRMS for trace impurities (e.g., unreacted starting materials) that skew spectral interpretations .
Q. What strategies are effective for resolving crystal structure challenges in derivatives?
- Co-crystallization : Introduce halogen-bond donors (e.g., 4-bromophenyl groups) to enhance lattice stability .
- Temperature Gradients : Slow cooling (0.5°C/min) during crystallization improves monoclinic crystal formation .
- SC-XRD Parameters : Use Cu-Kα radiation (λ = 1.54178 Å) and refine structures with SHELXL to resolve disorder in ester moieties .
Q. How can reaction pathways be validated when unexpected byproducts form?
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in ester groups) to track oxygen migration during cyclization .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict energy barriers for competing pathways .
- In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., enolates) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
